2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Photophysics Fluorescence spectroscopy Intersystem crossing

2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also widely referred to as N-methyl-1,8-naphthalimide, is a heterocyclic aromatic dicarboximide belonging to the 1,8-naphthalimide family. It possesses a planar, π-deficient naphthalene framework bearing a cyclic imide moiety, enabling strong intermolecular interactions with DNA, enzymes, and other biological macromolecules.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 2382-08-3
Cat. No. B181900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS2382-08-3
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
InChIInChI=1S/C13H9NO2/c1-14-12(15)9-6-2-4-8-5-3-7-10(11(8)9)13(14)16/h2-7H,1H3
InChIKeyCZMAEVKITVSOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 2382-08-3): Core Identity and Procurement-Relevant Characteristics


2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also widely referred to as N-methyl-1,8-naphthalimide, is a heterocyclic aromatic dicarboximide belonging to the 1,8-naphthalimide family. It possesses a planar, π-deficient naphthalene framework bearing a cyclic imide moiety, enabling strong intermolecular interactions with DNA, enzymes, and other biological macromolecules [1]. The N-methyl substitution on the imide nitrogen imparts distinct photophysical behavior relative to N—H, N-aryl, and positional-isomer analogs. Key physical properties include a predicted boiling point of 380.9 ± 11.0 °C, density of 1.3 ± 0.1 g/cm³, and an ACD/LogP of 1.18 . The compound is utilized as a core fluorophore scaffold, a metal-ion sensor building block, an OLED precursor, and a starting material for regioselective C–H functionalization through cyclometalation.

Why Generic Interchange of 1,8-Naphthalimide Derivatives Fails: Critical Differentiators for N-Methyl-1,8-naphthalimide (CAS 2382-08-3)


Superficially, 1,8-naphthalimide derivatives share a common chromophoric core, yet three structural variables dictate markedly divergent photophysical, thermochemical, and reactivity profiles: (i) the N-substituent on the imide nitrogen, (ii) the positional attachment of the dicarboximide moiety on the naphthalene ring, and (iii) the presence and position of ring substituents. Systematic studies demonstrate that moving the dicarboximide from the 1,2- to the 1,8-position alters the intersystem crossing rate constant by three orders of magnitude and collapses the fluorescence quantum yield from 0.77 to 0.03 [1]. Similarly, exchanging the N-methyl group for an N-phenyl group nearly extinguishes fluorescence emission entirely [2]. Even between N—H and N-methyl analogs, the S₁←S₀ electronic origin shifts measurably, and the dominant non-radiative deactivation pathway is preserved but energetically tuned [3]. These quantitative gaps mean that procurement of an in-class analog without verifying the exact N-substitution and ring-regiochemistry can lead to complete functional failure in fluorescence-based sensors, OLED emitters, or regioselective synthetic routes.

Product-Specific Quantitative Evidence Guide: N-Methyl-1,8-naphthalimide (CAS 2382-08-3) vs. Its Closest Analogs


Fluorescence Quantum Yield Collapse vs. N-Methyl-1,2-naphthalimide: A Three-Order-of-Magnitude ISC Rate Differential

In a direct intramolecular comparison, N-methyl-1,8-naphthalimide (designated 4b) exhibits a fluorescence quantum yield (Φf) of 0.03, representing a ~25-fold drop relative to its positional isomer N-methyl-1,2-naphthalimide (2b, Φf = 0.77) [1]. This dramatic difference originates from the intersystem crossing (ISC) rate constant of 4b, which increases by three orders of magnitude compared with 2b. The energy gap between the lowest ¹(π,π*) singlet excited state and the upper ³(n,π*) triplet state—<2 kcal mol⁻¹ for 4b versus ~9 kcal mol⁻¹ for 2b in acetonitrile—drives this differential ISC efficiency. Protic solvents further modulate the lifetime of 4b from <60 ps in hexane to 2.1 ns in trifluoroethanol [1].

Photophysics Fluorescence spectroscopy Intersystem crossing

Gas-Phase S₁←S₀ Electronic Origin Shift: N-Methyl vs. N—H 1,8-Naphthalimide

Picosecond time- and frequency-resolved multiphoton ionization spectroscopy in the gas phase reveals that N-methylation of 1,8-naphthalimide shifts the S₁←S₀ (ππ*) electronic origin from 30,082 cm⁻¹ (NI) to 29,920 cm⁻¹ (Me-NI), a 162 cm⁻¹ red shift [1]. Both molecules share the same dominant radiationless deactivation pathway: intersystem crossing S₁(ππ*) → T₄(nπ*), driven by large spin–orbit coupling. However, the vibrational fine structure and biexponential decay kinetics (fast component 10–20 ps, slow component nanosecond range) are quantitatively preserved between the two, confirming that N-methylation tunes the electronic energy without altering the fundamental relaxation mechanism [1]. This contrasts with N-substituents bearing electron-donating groups, where intermolecular charge-transfer states introduce new non-emissive decay channels and reduce S₁–T₁ energy splitting [2].

Excited-state dynamics Nonadiabatic molecular dynamics Gas-phase spectroscopy

Thermochemical Aromatic Stabilization in the 1,8-Naphthalimide Core: Quantified via N-Methyl Derivative

The N-methyl-1,8-naphthalimide has served as the reference compound for quantifying aromatic stabilization in the 1,8-naphthalimide class. Experimentally determined enthalpies of combustion (−6095.8 ± 3.5 kJ·mol⁻¹) and sublimation (109.7 ± 0.8 kJ·mol⁻¹) yield gas-phase and condensed-phase enthalpies of formation of −196.4 ± 4.0 and −306.1 ± 3.9 kJ·mol⁻¹, respectively [1]. From these data, it is deduced that 1,8-naphthalimides enjoy approximately 40 kJ·mol⁻¹ of aromatic stabilization over that of maleimides, which are nominally destabilized and modestly antiaromatic [1]. This thermochemical benchmarking is directly tied to the N-methyl derivative as the class representative and provides a quantitative energetic rationale for the superior thermal and photochemical persistence of 1,8-naphthalimides relative to five-membered imide analogs.

Thermochemistry Aromaticity Enthalpy of formation

Fluorescence Differentiation: N-Methyl vs. N-Phenyl Substitution on the 1,8-Naphthalimide Core

The nature of the N-substituent on the 1,8-naphthalimide core exerts a decisive influence on radiative vs. non-radiative decay partitioning. N-Phenyl-1,8-naphthalimide shows almost no fluorescence emission and a low intersystem crossing quantum yield of approximately 0.1 [1]. In contrast, the N-methyl analog retains a measurable, albeit low, fluorescence quantum yield (Φf = 0.03), coupled with an ISC quantum yield approaching unity (consistent with the three-order-of-magnitude ISC rate enhancement relative to the 1,2-isomer) [2]. Methoxy substitution at the 4-position of the naphthalene ring on the N-phenyl series can recover fluorescence (Φf up to 0.87 in acetonitrile), but this requires additional synthetic elaboration [1]. The unsubstituted N-methyl-1,8-naphthalimide thus occupies a distinct functional niche: it is fluorescent enough for detection yet channels the majority of excited-state energy into triplet formation, making it suitable as a triplet sensitizer or phosphorescence precursor without requiring heavy-atom incorporation.

Fluorescence quenching Substituent effect Photophysical comparison

Regioselective C–H Functionalization at the 2-Position: Orthomanganation Unique to N-Methyl-1,8-naphthalimide

The N-methyl-1,8-naphthalimide scaffold enables regioselective cyclomanganation at the 2-position, directed by the adjacent amide carbonyl oxygen. This reaction yields a five-membered metallocyclic Mn(CO)₄ intermediate, as confirmed by single-crystal X-ray diffraction [1]. Di-cyclomanganation at both the 2- and 7-positions is also achievable. The Mn–C bond can be cleaved by HgCl₂ or ICl to generate 2-substituted HgCl or iodo derivatives, respectively, or reacted with phenylacetylene to form a (η⁵-cyclohexadienyl)Mn(CO)₃ complex [1]. This synthetic route addresses a documented gap: while thousands of papers describe 4-substituted 1,8-naphthalimide derivatives, only approximately 100 papers report 2-substituted examples, and no 2-substituted N-alkyl-1,8-naphthalimide crystal structures existed in the CCDC prior to this work [1]. The cyclomanganation strategy is specific to the N-methyl derivative among N-alkyl analogs tested and provides a direct path to 2-functionalized libraries inaccessible from other N-substituted naphthalimides.

Organometallic chemistry C–H activation Cyclomanganation

Best Research and Industrial Application Scenarios for 2-Methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 2382-08-3)


Triplet-Sensitizer Platform for Room-Temperature Phosphorescence and Photodynamic Applications

The near-unity intersystem crossing efficiency of N-methyl-1,8-naphthalimide, driven by the S₁(ππ*) → T₄(nπ*) pathway with an S₁–T₃ energy gap of <2 kcal mol⁻¹ in acetonitrile [1], positions this compound as an efficient triplet sensitizer. Unlike the N-phenyl analog, which is almost non-emissive without additional 4-methoxy substitution [2], the N-methyl derivative balances measurable fluorescence (Φf = 0.03) with efficient triplet generation, enabling its use in room-temperature phosphorescence emitters and photodynamic therapy sensitizer development without heavy-atom incorporation [3]. The ~40 kJ·mol⁻¹ aromatic stabilization over maleimides further supports thermal integrity during device fabrication [4].

Regioselective Synthesis of 2-Substituted 1,8-Naphthalimide Libraries via Cyclomanganation

Medicinal chemistry groups seeking to explore the historically underserved 2-position of the 1,8-naphthalimide scaffold can use the N-methyl derivative as the exclusive validated substrate for orthomanganation. The cyclomanganated intermediate provides access to 2-HgCl, 2-iodo, and 2-alkyne adducts, enabling subsequent cross-coupling diversification [5]. Given that >10,000 papers describe 4-substituted analogs but only ~100 address 2-substituted examples [5], this route opens a distinct region of chemical space for structure–activity relationship campaigns, particularly relevant given the DNA-intercalating and topoisomerase-inhibiting properties of the naphthalimide class [6].

Calibration Standard for Photophysical Studies of 1,8-Naphthalimide Derivatives

The N-methyl-1,8-naphthalimide serves as the experimentally characterized reference point for theoretical and experimental investigations of the 1,8-naphthalimide family. Its gas-phase S₁←S₀ origin (29,920 cm⁻¹) [3], condensed-phase thermochemical parameters (ΔH°combustion = −6095.8 ± 3.5 kJ·mol⁻¹; ΔH°sublimation = 109.7 ± 0.8 kJ·mol⁻¹) [4], and well-defined solvent-dependent lifetime (from <60 ps in hexane to 2.1 ns in trifluoroethanol) [1] make it the preferred internal standard for benchmarking new naphthalimide derivatives, quantum chemical calculations, and time-resolved spectroscopic setups.

OLED Host and Electron-Transport Material Development

The naphthalimide core serves as an electron-transporting and hole-blocking material in OLED architectures [7]. The N-methyl derivative, with its minimal steric bulk at the imide nitrogen (vs. cyclohexyl or phenyl analogs), offers favorable thermal evaporation properties and predictable thin-film morphology. The 162 cm⁻¹ S₁←S₀ red shift relative to the parent N—H compound [3] provides a quantifiable tuning parameter for emission color in blue-to-violet OLED emitters. 4-Substituted N-methyl-1,8-naphthalimide derivatives (e.g., 4-phenoxy) exhibit fluorescence at 456 nm when excited at 363 nm in chloroform-processed films [8], demonstrating the scaffold's suitability for solution-processable OLED fabrication.

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